molecular formula C21H23N3O3 B482005 N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 397863-15-9

N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B482005
CAS No.: 397863-15-9
M. Wt: 365.4g/mol
InChI Key: ZAYSNXWURNHGBM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of ethoxybenzaldehyde with methylphenylamine, followed by cyclization and subsequent functional group modifications to introduce the tetrahydropyrimidine ring and carboxamide group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can reduce the oxo group to a hydroxyl group.

    Substitution: This can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-4-methylphenylacetamide
  • N-(2-ethoxyphenyl)-4-methylphenylsulfonamide

Uniqueness

Compared to similar compounds, N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a unique tetrahydropyrimidine ring structure, which may confer distinct chemical and biological properties

Biological Activity

N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological evaluations, and specific case studies that highlight its pharmacological properties.

Chemical Profile

  • IUPAC Name : this compound
  • CAS Number : 333767-20-7
  • Molecular Formula : C21H23N3O3
  • Molar Mass : 365.42562 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with substituted anilines. Various methods have been documented for the synthesis of tetrahydropyrimidine derivatives, often focusing on optimizing yield and purity.

Antiviral Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their activity against HIV integrase. A study reported that certain derivatives inhibited strand transfer reactions in vitro with IC50 values as low as 0.65 µM . However, these compounds did not demonstrate significant anti-HIV activity in cell culture assays below cytotoxic concentrations.

Anticancer Activity

Tetrahydropyrimidine derivatives have also shown promise in anticancer research. One study highlighted that chloroethyl pyrimidine nucleosides significantly inhibited cell proliferation and migration in A431 vulvar epidermal carcinoma cell lines . While specific data on the ethoxy-substituted derivative is limited, the structural similarity suggests potential for similar biological effects.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidine compounds is often influenced by their structural features. Modifications at the phenyl rings and the carboxamide group can enhance or diminish their activity. For example:

CompoundModificationIC50 (µM)Activity
13eN-(4-fluorophenyl)0.65HIV Integrase Inhibition
13b4-(3-nitrophenyl)Not specifiedAnticancer Activity

Case Study 1: HIV Integrase Inhibition

In a study focused on HIV integrase inhibitors, various tetrahydropyrimidine derivatives were synthesized and tested. The most active compound exhibited an IC50 value of 0.65 µM against the integrase strand transfer reaction, indicating significant potential for further development as antiviral agents .

Case Study 2: Anticancer Properties

Another investigation into pyrimidine nucleosides revealed that certain modifications led to substantial inhibition of cancer cell proliferation and migration. These findings suggest that similar modifications in this compound could yield promising anticancer agents .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-4-27-17-8-6-5-7-16(17)23-20(25)18-14(3)22-21(26)24-19(18)15-11-9-13(2)10-12-15/h5-12,19H,4H2,1-3H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYSNXWURNHGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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